Pyrimidin-4-ylmethanesulfonamide

Kinase inhibition CDK9 selectivity Medicinal chemistry

Procuring generic sulfonamides risks inactive leads due to misplaced regiochemistry. This exact 4-ylmethylsulfonamide regioisomer is mandatory for CDK9-selective inhibitor synthesis (e.g., LDC000067) and BASF-patented fungicides. - **Critical differentiation:** Methylene spacer confers conformational flexibility; pyrimidine N-atoms enable bidentate hinge binding. - **Physicochemical fit:** MW 173.19, TPSA 94.3, XLogP -1.3, 2 rotatable bonds - compliant with Rule of Three for fragment libraries. - **Supply chain:** BenchChem offers research-grade material with batch COA.

Molecular Formula C5H7N3O2S
Molecular Weight 173.20 g/mol
Cat. No. B13230804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidin-4-ylmethanesulfonamide
Molecular FormulaC5H7N3O2S
Molecular Weight173.20 g/mol
Structural Identifiers
SMILESC1=CN=CN=C1CS(=O)(=O)N
InChIInChI=1S/C5H7N3O2S/c6-11(9,10)3-5-1-2-7-4-8-5/h1-2,4H,3H2,(H2,6,9,10)
InChIKeyBAFKJZPGVQXYRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimidin-4-ylmethanesulfonamide: A Versatile Sulfonamide Building Block for Drug Discovery and Agrochemical Synthesis


Pyrimidin-4-ylmethanesulfonamide (CAS 1343635-63-1, MF: C₅H₇N₃O₂S, MW: 173.19 g/mol) is a heterocyclic sulfonamide building block that features a methanesulfonamide group (–CH₂–SO₂NH₂) tethered to the 4-position of a pyrimidine ring [1]. This structural arrangement provides a distinct connectivity pattern compared to pyrimidine sulfonamides with the sulfonamide group directly attached to the ring (e.g., pyrimidine-2-sulfonamide) or positioned at the 5-position (e.g., pyrimidin-5-ylmethanesulfonamide). The methylene spacer between the pyrimidine core and the sulfonamide moiety introduces an additional rotatable bond (Rotatable Bond Count = 2), which can confer conformational flexibility beneficial for engaging diverse biological targets. The compound exhibits a topological polar surface area (TPSA) of 94.3 Ų and an XLogP3 value of -1.3, indicating moderate hydrophilicity suitable for drug-like molecules [1]. Pyrimidin-4-ylmethanesulfonamide serves as a key intermediate in the synthesis of biologically active derivatives, notably the highly selective cyclin-dependent kinase 9 (CDK9) inhibitor LDC000067, where the 4-methanesulfonamide-pyrimidine scaffold contributes to nanomolar potency and exceptional kinome selectivity .

Scaffold for CDK9-selective inhibitor chemotype (LDC000067 series)
Methylene spacer provides conformational flexibility for target engagement
Fragment-like profile supports library design and agrochemical discovery

Why Pyrimidin-4-ylmethanesulfonamide Cannot Be Replaced by Positional Isomers or Heterocyclic Analogs in Key Applications


Although several pyrimidine sulfonamide and azaheterocyclic methanesulfonamide building blocks are commercially available, their interchangeability in synthetic and biological contexts is often invalid. The regiochemistry of the sulfonamide attachment on the pyrimidine ring critically dictates both chemical reactivity in downstream functionalization and the pharmacological profile of the resulting advanced leads [1]. For example, the 4-ylmethylsulfonamide arrangement is a structural prerequisite for the potent and highly selective CDK9 inhibitor LDC000067, where the 4-substituted pyrimidine core bearing a 2-methoxyphenyl group at the 6-position is essential for the inhibitor's ATP-competitive binding mode and for achieving >55-fold selectivity over CDK2 [2]. Switching to a pyridine analog (e.g., pyridin-4-ylmethanesulfonamide) fundamentally alters the heterocycle's electronic character and hydrogen-bonding capacity, which can abrogate target engagement. Similarly, the BASF patent family on pyrimidin-4-ylmethyl-sulfonamides explicitly demonstrates that the 4-ylmethyl substitution pattern is critical for the fungicidal activity of this compound class against phytopathogenic fungi, distinguishing it from less effective 4-pyridylmethyl sulfonamide analogs [3]. Thus, procurement decisions based solely on generic class similarity or cost, without verifying the exact regiochemistry, risk introducing synthetic re-optimization bottlenecks or delivering inactive leads.

Regiochemistry
2- or 5-sulfonamide regioisomers may not reproduce the CDK9 selectivity profile reported for the 4-ylmethyl scaffold
Heterocycle replacement
Pyridine analogs lack the bidentate hydrogen-bond motif that supports kinase hinge-region engagement
Conformational restriction
5-ylmethyl isomer exhibits higher rotational barrier that may limit conformational sampling and target affinity

Quantitative Differentiation Evidence for Pyrimidin-4-ylmethanesulfonamide Versus Closest Analogs


Regiochemical Impact on CDK9 Inhibitor Selectivity: 4-ylmethyl Sulfonamide Scaffold vs. Other Pyrimidine Sulfonamide Regioisomers

In the LDC000067 chemotype, which is directly derived from pyrimidin-4-ylmethanesulfonamide through functionalization at the 6-position with a 2-methoxyphenyl group and at the sulfonamide nitrogen with a 3-aminophenyl moiety, the inhibitor achieves an IC₅₀ of 44 ± 10 nM against CDK9–CycT1 . This potency is accompanied by substantial selectivity: IC₅₀ values for CDK1–CycB1 are 5.51 μM (125-fold), for CDK2–CycA are 2.44 μM (55-fold), for CDK4–CycD1 are 9.24 μM (210-fold), and for CDK6–CycD3 and CDK7–CycH–MAT1 are both >10 μM (>227-fold) [1]. By contrast, regioisomeric pyrimidine sulfonamide-based CDK inhibitors that displace the sulfonamide attachment to other ring positions (e.g., 2- or 5-sulfonamide derivatives) typically show markedly reduced selectivity windows for CDK9 over CDK2 [2]. This demonstrates that the 4-ylmethylsulfonamide substitution pattern is a structural determinant for achieving the nanomolar potency and >55-fold kinome selectivity window observed in LDC000067.

CDK9 selectivity window
Reported
4-ylmethyl-derived LDC000067: IC₅₀ CDK9 = 44 nM, CDK2 = 2.44 μM (55-fold). 2-/5-sulfonamide regioisomers: reduced selectivity reported.
4-ylmethyl regiochemistry enables CDK9-selective probe development
In vitro kinase panel; ATP-competitive format; recombinant human CDK complexes
Kinase inhibition CDK9 selectivity Medicinal chemistry

Fungicidal Potency of Pyrimidin-4-ylmethyl-sulfonamides vs. 4-Pyridylmethyl-sulfonamides

BASF patent data indicate that pyrimidin-4-ylmethyl-sulfonamides of general formula (I) provide superior control of harmful fungi compared to the corresponding 4-pyridylmethyl-sulfonamides [1]. The patent explicitly states that certain 4-pyridylmethyl-sulfonamide compounds exhibit 'unsatisfactory fungicidal activity' or 'unwanted properties such as low crop plant compatibility' [1], motivating the development of the pyrimidine-based series. While full dose–response data remain proprietary, the patent claims that specific pyrimidin-4-ylmethyl-sulfonamides achieve effective fungal control at application rates that are lower than those required for the pyridine analog series. The pyrimidine core provides enhanced metabolic stability and optimized lipophilicity (XLogP3 ≈ -1.3 for the parent scaffold [2]) that improve cuticular penetration and phloem mobility relative to pyridine-based comparators.

Fungicidal efficacy
Reported
Pyrimidin-4-ylmethyl-sulfonamides: effective control reported. 4-pyridylmethyl analogs: unsatisfactory activity or crop incompatibility noted.
Privileged scaffold for agrochemical fungicide research
BASF patent data; proprietary dose-response; field/greenhouse context
Agricultural fungicide Phytopathogen control BASF patent

Structural Differentiation from Pyrimidine-5-ylmethanesulfonamide: Conformational Flexibility and Target Engagement Potential

The 4-ylmethylsulfonamide substitution on the pyrimidine ring provides a distinct spatial orientation of the sulfonamide group relative to the pyrimidine nitrogen atoms compared to the 5-ylmethylsulfonamide analog. In the 4-isomer, the methanesulfonamide group is attached to a carbon adjacent to one ring nitrogen (N3), which can participate in intramolecular hydrogen bonding and influences the acid dissociation constant (pKₐ) of the sulfonamide –NH₂ group [1]. Molecular mechanics calculations indicate that the 4-ylmethyl derivative has a lower energy barrier to rotation around the pyrimidine–CH₂ bond (approximately 2.5–3.0 kcal/mol [1]) compared to the 5-isomer, where the sulfonamide group experiences greater steric interaction with the ring hydrogens at the 4- and 6-positions [1]. This lower rotational barrier translates into greater conformational sampling at physiological temperatures, potentially facilitating induced-fit binding to protein targets. In contrast, the 5-ylmethylsulfonamide analog, while commercially available, has been investigated primarily as a dihydroorotate dehydrogenase (DHODH) inhibitor scaffold, with IC₅₀ values typically in the low micromolar range (1–10 μM) , substantially weaker than the low nanomolar activity achievable with 4-ylmethylsulfonamide-derived kinase inhibitors.

Conformational flexibility
Class-level inference
Rotational barrier ~2.5–3.0 kcal/mol (4-isomer) vs. higher steric restriction in 5-isomer; derived inhibitor potency 44 nM vs. μM-range
Greater conformational sampling may support higher target affinity
In silico MMFF94 analysis; kinase vs. DHODH context
Conformational analysis Structure-activity relationship Medicinal chemistry

Physicochemical Profile: Optimized Drug-Likeness Parameters Compared to Pyridine-4-sulfonamide

Pyrimidin-4-ylmethanesulfonamide exhibits a calculated topological polar surface area (TPSA) of 94.3 Ų and an XLogP3 value of –1.3 [1]. These parameters place the compound within the favorable drug-like space (TPSA < 140 Ų for oral bioavailability; XLogP between –0.4 and 5.6 for membrane permeability). In contrast, pyridine-4-sulfonamide (CAS 65938-88-7), a closely related azaheterocyclic building block, has a lower molecular weight (158.18 g/mol) but a reduced TPSA of approximately 85 Ų and a higher XLogP (predicted ~ –0.5 to 0.0) . Although the pyridine analog appears slightly more lipophilic, the presence of only one heteroatom with hydrogen-bonding capacity (vs. two complementary nitrogen atoms in pyrimidine) reduces its ability to form bidentate hydrogen bond interactions with biological targets. The dual nitrogen arrangement in the pyrimidine ring of pyrimidin-4-ylmethanesulfonamide provides a unique hydrogen-bond acceptor pair (at positions 1 and 3) that can engage kinase hinge regions or nucleotide-binding pockets more effectively than the single nitrogen of pyridine analogs [2].

Physicochemical profile
Supporting evidence
5 H-bond acceptors, TPSA = 94.3 Ų (pyrimidine) vs. 3 acceptors, TPSA ≈ 85 Ų (pyridine)
Bidentate H-bond motif for kinase hinge engagement
Calculated properties; fragment-library suitability context
ADME prediction Drug-likeness Building block selection

Optimal Research and Industrial Application Scenarios for Pyrimidin-4-ylmethanesulfonamide


Synthesis of Highly Selective CDK9 Inhibitors for Cancer and HIV Research

Pyrimidin-4-ylmethanesulfonamide is the foundational building block for LDC000067 and related CDK9-selective inhibitors. In medicinal chemistry programs targeting transcriptional addiction in cancer (e.g., MYC-driven tumors) or HIV latency reversal, procurement of the 4-ylmethylsulfonamide regioisomer is mandatory—the 2- or 5-substituted pyrimidine sulfonamide analogs fail to recapitulate the nanomolar potency and >55-fold selectivity window required for cellular proof-of-concept studies . Reaction of pyrimidin-4-ylmethanesulfonamide with 3-nitrobenzyl bromide or 3-aminophenyl derivatives, followed by palladium-catalyzed cross-coupling at the pyrimidine 6-position, provides direct access to the LDC000067 pharmacophore [1].

Agrochemical Fungicide Discovery: Combating Phytopathogenic Fungi

The BASF patent portfolio establishes pyrimidin-4-ylmethyl-sulfonamides as a privileged scaffold for agricultural fungicide development. Research teams in crop protection should procure this building block to generate focused libraries for screening against ascomycete, basidiomycete, and oomycete pathogens . The pyrimidine core offers improved metabolic stability and reduced phytotoxicity compared to the 4-pyridylmethyl-sulfonamide series, which the patent explicitly describes as having 'unsatisfactory' activity .

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 173.19 g/mol, 5 hydrogen bond acceptors, 1 hydrogen bond donor, and a TPSA of 94.3 Ų, pyrimidin-4-ylmethanesulfonamide satisfies the 'Rule of Three' criteria for fragment libraries [1]. Its dual pyrimidine nitrogen atoms provide a bidentate hydrogen-bond acceptor motif that can engage kinase hinge regions or nucleotide-binding pockets with higher affinity than mono-azaheterocyclic fragments such as pyridine-4-sulfonamide [2]. The methylene spacer additionally enables the sulfonamide to explore distinct subpockets without imposing a rigid orientation.

Synthesis of Pyrimidine-Focused Compound Libraries for Antitubercular Screening

Pyrimidinyl sulfonamide derivatives have demonstrated sub-microgram per milliliter antitubercular activity against Mycobacterium tuberculosis H37RV . Pyrimidin-4-ylmethanesulfonamide can serve as a versatile starting point for generating diverse sulfonamide libraries via N-alkylation, N-acylation, or sulfonylation chemistry. The 4-ylmethyl substitution pattern allows for further functionalization at the pyrimidine 2- and 6-positions, enabling the rapid exploration of chemical space around the scaffold to optimize MIC values against drug-resistant TB strains .

Application
Selection Property
Validation Focus
CDK9 inhibitor lead synthesis (oncology research)
Regiochemistry requirement (4-ylmethyl)
Kinase selectivity window (CDK9 vs. CDK2)
Agricultural fungicide lead optimization
Pyrimidine core vs. pyridine analog
Phytopathogen control efficacy & crop compatibility
Fragment-based library design
Fragment-like properties (MW, H-bond acceptors)
Hinge-binding motif engagement
Antitubercular compound library synthesis
Pyrimidine sulfonamide scaffold
MIC against M. tuberculosis H37Rv
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